molecular formula C26H24ClN3O2S B2446601 4-((2-((2-chlorobenzyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-propylbenzamide CAS No. 1115549-00-2

4-((2-((2-chlorobenzyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-propylbenzamide

Cat. No.: B2446601
CAS No.: 1115549-00-2
M. Wt: 478.01
InChI Key: NFMLAALMXMRXJK-UHFFFAOYSA-N
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Description

4-((2-((2-chlorobenzyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-propylbenzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a quinazolinone core, which is a common structural motif in many biologically active molecules.

Properties

IUPAC Name

4-[[2-[(2-chlorophenyl)methylsulfanyl]-4-oxoquinazolin-3-yl]methyl]-N-propylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24ClN3O2S/c1-2-15-28-24(31)19-13-11-18(12-14-19)16-30-25(32)21-8-4-6-10-23(21)29-26(30)33-17-20-7-3-5-9-22(20)27/h3-14H,2,15-17H2,1H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFMLAALMXMRXJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N=C2SCC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2-((2-chlorobenzyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-propylbenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Quinazolinone Core: This step involves the cyclization of an anthranilic acid derivative with an appropriate amine under acidic or basic conditions.

    Thioether Formation: The quinazolinone intermediate is then reacted with 2-chlorobenzyl chloride in the presence of a base to form the thioether linkage.

    Amide Formation: Finally, the thioether intermediate is coupled with N-propylbenzamide using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-((2-((2-chlorobenzyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-propylbenzamide can undergo various types of chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The quinazolinone core can be reduced to a dihydroquinazoline using reducing agents like lithium aluminum hydride.

    Substitution: The chlorine atom on the benzyl group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Dihydroquinazolines.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving quinazolinone derivatives.

    Medicine: Potential therapeutic applications due to its structural similarity to known bioactive compounds.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-((2-((2-chlorobenzyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-propylbenzamide likely involves interaction with specific molecular targets such as enzymes or receptors. The quinazolinone core can mimic natural substrates or inhibitors, leading to modulation of biological pathways. The exact molecular targets and pathways would depend on the specific application and require further research.

Comparison with Similar Compounds

Similar Compounds

  • 4-((2-((2-chlorobenzyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-methylbenzamide
  • 4-((2-((2-chlorobenzyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-ethylbenzamide

Uniqueness

4-((2-((2-chlorobenzyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-propylbenzamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the propyl group can affect the compound’s lipophilicity, solubility, and interaction with biological targets compared to its methyl and ethyl analogs.

Biological Activity

4-((2-((2-chlorobenzyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-propylbenzamide is a synthetic compound belonging to the quinazolinone class, which is noted for its diverse biological activities. This compound is characterized by its unique structural features, including a thioether linkage and an amide moiety, which may enhance its pharmacological potential.

Structural Characteristics

The molecular formula of this compound is C26H24ClN3O2S, with a molecular weight of 478.01 g/mol. Its structure can be outlined as follows:

Component Description
Core Structure Quinazolinone ring system
Functional Groups Thioether (chlorobenzyl thio) and amide (N-propylbenzamide)
Chlorine Substitution 2-chlorobenzyl group

While specific mechanisms for this compound have not been extensively documented, compounds within the quinazolinone class often exhibit various bioactivities through interactions with enzymes or receptors. The quinazolinone core may mimic natural substrates, influencing biological pathways such as apoptosis or cell cycle regulation.

Biological Activities

Research indicates that quinazolinone derivatives can possess a range of biological activities, including:

  • Antimicrobial Activity : Some studies have shown that similar compounds can inhibit bacterial growth and exhibit antifungal properties.
  • Anticancer Activity : Quinazolinones have been reported to induce apoptosis in cancer cells and inhibit tumor growth in various models.
  • Anti-inflammatory Effects : Certain derivatives have demonstrated the ability to reduce inflammation markers in vitro and in vivo.

Case Studies and Research Findings

  • Anticancer Activity : A study on structurally related quinazolinones indicated that they could inhibit solid tumor cell lines with IC50 values ranging from 1.30 μM to higher concentrations depending on the specific derivative tested . This suggests that the compound may also exhibit potent anticancer properties.
  • Antimicrobial Properties : Quinazolinones have been documented for their antimicrobial effects against various pathogens, indicating a potential application for this compound in treating infections .
  • Structure-Activity Relationship (SAR) : Investigations into similar compounds have shown that modifications to the benzamide and thioether groups can significantly affect biological activity, suggesting that variations in these components could enhance the efficacy of this compound .

Data Table of Biological Activities

Activity Type Related Compound IC50 Value (μM) Reference
AntitumorFNA (related quinazolinone)1.30
AntimicrobialVarious quinazolinonesVaries
Anti-inflammatoryQuinazolinonesNot specified

Q & A

Q. What are the optimal synthetic routes for preparing 4-((2-((2-chlorobenzyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-propylbenzamide, and how can purity be ensured?

The synthesis typically involves multi-step reactions, starting with the formation of the quinazolin-4(3H)-one core. Key steps include:

  • Thioether formation : Reacting 2-mercapto-4-oxoquinazoline with 2-chlorobenzyl chloride under basic conditions (e.g., K₂CO₃ in DMF) to introduce the thioalkyl group .
  • Methylation and benzamide coupling : Using a methylene linker (e.g., bromomethyl intermediates) to attach the N-propylbenzamide moiety via nucleophilic substitution .
    Purity control : Characterize intermediates and final product via melting point analysis, ¹H/¹³C NMR (e.g., δ ~7.8–8.2 ppm for quinazoline protons), and high-resolution mass spectrometry (HRMS) to confirm molecular ions .

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

  • NMR spectroscopy : Key signals include aromatic protons (6.5–8.5 ppm), methylene bridges (4.5–5.5 ppm), and propyl chain resonances (0.9–1.6 ppm) .
  • Mass spectrometry : ESI-MS or MALDI-TOF to verify the molecular ion ([M+H]⁺) and fragmentation patterns consistent with the thioether and benzamide groups .
  • HPLC : Use C18 columns with UV detection (λ = 254 nm) to assess purity (>98%) and monitor byproducts .

Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?

  • In vitro enzyme inhibition : Screen against COX-2 or kinases using fluorometric/colorimetric assays (e.g., carrageenan-induced inflammation models) .
  • Cytotoxicity : MTT assays on human cell lines (e.g., HEK-293) to establish IC₅₀ values and selectivity indices .
  • Solubility and stability : Assess in PBS (pH 7.4) and simulated gastric fluid to guide formulation studies .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s efficacy?

  • Substituent variation : Modify the 2-chlorobenzylthio group (e.g., replace Cl with F or CF₃) and the propyl chain (e.g., cyclopropyl or branched alkyls) to probe steric/electronic effects .
  • Pharmacophore hybridization : Integrate fragments from anti-inflammatory (e.g., thioalkylamide) and antimicrobial (e.g., pyrimidinone) agents to enhance dual activity .
  • Computational modeling : Use docking studies (AutoDock Vina) to predict binding to COX-2 or bacterial PPTase enzymes, followed by MD simulations to validate stability .

Q. How should researchers resolve contradictions between in vitro and in vivo activity data?

  • Bioavailability analysis : Measure plasma concentrations via LC-MS/MS to assess absorption issues. If low, consider prodrug strategies (e.g., esterification of the benzamide) .
  • Metabolite profiling : Identify Phase I/II metabolites using hepatocyte incubations. For rapid clearance, modify metabolically labile sites (e.g., methylene linkers) .
  • Dose-response refinement : Conduct PK/PD modeling to align dosing regimens with target engagement thresholds .

Q. What strategies are effective in elucidating the mechanism of action for this compound?

  • Target deconvolution : Use affinity chromatography or click chemistry to pull down binding proteins, followed by proteomic analysis (LC-MS/MS) .
  • Pathway analysis : Perform RNA-seq or phosphoproteomics on treated cells to identify dysregulated pathways (e.g., NF-κB for anti-inflammatory activity) .
  • Resistance studies : Serial passage assays in bacterial/fungal models to detect mutations in putative targets (e.g., PPTase enzymes) .

Q. How can researchers address variability in biological assay reproducibility?

  • Standardized protocols : Pre-treat cells with consistent serum concentrations and passage numbers. Use internal controls (e.g., Diclofenac for COX-2 assays) .
  • Batch-to-batch validation : Re-synthesize the compound ≥3 times and compare bioactivity (e.g., IC₅₀ ± 10% deviation) .
  • Blinded experiments : Employ third-party labs for independent validation of key findings (e.g., ulcerogenicity indices) .

Methodological Resources

  • Synthetic protocols : Refer to multi-step quinazoline derivatization methods in and .
  • Analytical workflows : HRMS and NMR parameters detailed in and .
  • Biological models : Carrageenan-induced edema () and bacterial PPTase targeting ().

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